REACTION_CXSMILES
|
[C:1]1(=O)[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([CH:14]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[OH-:21].[K+].[CH3:23][C:24]1[C:29]([C:30]2(C3C(C)=C(Br)C(O)=C(C(C)C)C=3)[O:40]S(=O)(=O)C3C2=CC=CC=3)=[CH:28][C:27](C(C)C)=[C:26](O)[C:25]=1Br>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O.C1(C)C=CC=CC=1>[C:13]([O:6][CH2:4][CH2:3][CH2:7][CH2:8][CH2:9][CH2:10][CH2:2][CH3:1])(=[O:21])[C:12]1[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:15]([O:40][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])=[O:16] |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)C(C)C)C(C)C)O)Br
|
Name
|
|
Quantity
|
0.1 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
TEMPERATURE
|
Details
|
with heating mantle
|
Type
|
CUSTOM
|
Details
|
thermometer, nitrogen inlet tube and modified
|
Type
|
CUSTOM
|
Details
|
Dean-Stark separator topped with a total reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
to form at a kettle temperature of 165° C
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
while removing
|
Type
|
CUSTOM
|
Details
|
water of reaction as fast as it
|
Type
|
CUSTOM
|
Details
|
Progress of reaction
|
Type
|
ALIQUOT
|
Details
|
was sampled
|
Type
|
CUSTOM
|
Details
|
After 3.0 hours reaction time
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
removing alcohol distillate through the modified separator
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Type
|
CUSTOM
|
Details
|
was continued to 20 torr/200° C. at which time conditions
|
Type
|
CUSTOM
|
Details
|
were adjusted to 75 torr/150° C. and removal of alcohol
|
Type
|
DISTILLATION
|
Details
|
continued by steam distillation
|
Type
|
ADDITION
|
Details
|
accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the kettle at 150°-160° C
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes, at which time
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the system dried at full vacuum (12 torr) for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 90° C. the cloudy residue
|
Type
|
FILTRATION
|
Details
|
was filtered through a No
|
Type
|
FILTRATION
|
Details
|
1 Whatman paper with a Buchner vacuum filter
|
Type
|
FILTRATION
|
Details
|
plugs the filter quickly
|
Type
|
FILTRATION
|
Details
|
with filter aid
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCCCCCCCC)=CC=CC1)(=O)OCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=O)[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([CH:14]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[OH-:21].[K+].[CH3:23][C:24]1[C:29]([C:30]2(C3C(C)=C(Br)C(O)=C(C(C)C)C=3)[O:40]S(=O)(=O)C3C2=CC=CC=3)=[CH:28][C:27](C(C)C)=[C:26](O)[C:25]=1Br>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O.C1(C)C=CC=CC=1>[C:13]([O:6][CH2:4][CH2:3][CH2:7][CH2:8][CH2:9][CH2:10][CH2:2][CH3:1])(=[O:21])[C:12]1[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:15]([O:40][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])=[O:16] |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)C(C)C)C(C)C)O)Br
|
Name
|
|
Quantity
|
0.1 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
TEMPERATURE
|
Details
|
with heating mantle
|
Type
|
CUSTOM
|
Details
|
thermometer, nitrogen inlet tube and modified
|
Type
|
CUSTOM
|
Details
|
Dean-Stark separator topped with a total reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
to form at a kettle temperature of 165° C
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
while removing
|
Type
|
CUSTOM
|
Details
|
water of reaction as fast as it
|
Type
|
CUSTOM
|
Details
|
Progress of reaction
|
Type
|
ALIQUOT
|
Details
|
was sampled
|
Type
|
CUSTOM
|
Details
|
After 3.0 hours reaction time
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
removing alcohol distillate through the modified separator
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Type
|
CUSTOM
|
Details
|
was continued to 20 torr/200° C. at which time conditions
|
Type
|
CUSTOM
|
Details
|
were adjusted to 75 torr/150° C. and removal of alcohol
|
Type
|
DISTILLATION
|
Details
|
continued by steam distillation
|
Type
|
ADDITION
|
Details
|
accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the kettle at 150°-160° C
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes, at which time
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the system dried at full vacuum (12 torr) for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 90° C. the cloudy residue
|
Type
|
FILTRATION
|
Details
|
was filtered through a No
|
Type
|
FILTRATION
|
Details
|
1 Whatman paper with a Buchner vacuum filter
|
Type
|
FILTRATION
|
Details
|
plugs the filter quickly
|
Type
|
FILTRATION
|
Details
|
with filter aid
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCCCCCCCC)=CC=CC1)(=O)OCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=O)[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([CH:14]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:15][OH:16])[CH3:13].[OH-:21].[K+].[CH3:23][C:24]1[C:29]([C:30]2(C3C(C)=C(Br)C(O)=C(C(C)C)C=3)[O:40]S(=O)(=O)C3C2=CC=CC=3)=[CH:28][C:27](C(C)C)=[C:26](O)[C:25]=1Br>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O.C1(C)C=CC=CC=1>[C:13]([O:6][CH2:4][CH2:3][CH2:7][CH2:8][CH2:9][CH2:10][CH2:2][CH3:1])(=[O:21])[C:12]1[C:14](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:15]([O:40][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])=[O:16] |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)C(C)C)C(C)C)O)Br
|
Name
|
|
Quantity
|
0.1 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
TEMPERATURE
|
Details
|
with heating mantle
|
Type
|
CUSTOM
|
Details
|
thermometer, nitrogen inlet tube and modified
|
Type
|
CUSTOM
|
Details
|
Dean-Stark separator topped with a total reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
to form at a kettle temperature of 165° C
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
while removing
|
Type
|
CUSTOM
|
Details
|
water of reaction as fast as it
|
Type
|
CUSTOM
|
Details
|
Progress of reaction
|
Type
|
ALIQUOT
|
Details
|
was sampled
|
Type
|
CUSTOM
|
Details
|
After 3.0 hours reaction time
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
removing alcohol distillate through the modified separator
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Type
|
CUSTOM
|
Details
|
was continued to 20 torr/200° C. at which time conditions
|
Type
|
CUSTOM
|
Details
|
were adjusted to 75 torr/150° C. and removal of alcohol
|
Type
|
DISTILLATION
|
Details
|
continued by steam distillation
|
Type
|
ADDITION
|
Details
|
accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the kettle at 150°-160° C
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes, at which time
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the system dried at full vacuum (12 torr) for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 90° C. the cloudy residue
|
Type
|
FILTRATION
|
Details
|
was filtered through a No
|
Type
|
FILTRATION
|
Details
|
1 Whatman paper with a Buchner vacuum filter
|
Type
|
FILTRATION
|
Details
|
plugs the filter quickly
|
Type
|
FILTRATION
|
Details
|
with filter aid
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCCCCCCCC)=CC=CC1)(=O)OCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |